molecular formula C7H11NO2 B1606511 Methyl 5-cyanopentanoate CAS No. 3009-88-9

Methyl 5-cyanopentanoate

Cat. No. B1606511
CAS RN: 3009-88-9
M. Wt: 141.17 g/mol
InChI Key: FLUGZEGZYQCCTQ-UHFFFAOYSA-N
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Description

“Methyl 5-cyanopentanoate” is a chemical compound with the molecular formula C7H11NO2 . It is also known as valeric.


Synthesis Analysis

The synthesis of “this compound” involves chemoselective nitrilation of dimethyl adipate with ammonia under continuous flow conditions . The reaction delivers adiponitrile (ADN) and this compound (MCP) with an excellent selectivity of up to 95.8% .


Molecular Structure Analysis

The molecular weight of “this compound” is 141.17 g/mol . The InChIKey of the compound is FLUGZEGZYQCCTQ-UHFFFAOYAK .


Chemical Reactions Analysis

“this compound” is involved in a tandem reaction route from dimethyl adipate (DMA) to adiponitrile (ADN) via MCP . The second nitrilation of MCP to ADN proceeds very slowly .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and refractive index of “this compound” are not clearly mentioned in the available literature .

Scientific Research Applications

Material Science Applications

In the field of material science, Methyl 5-cyanopentanoate has been explored for its potential in fabricating microporous poly(vinylidene fluoride) hollow fiber membranes. These membranes were created using a water-soluble green solvent, showcasing an innovative approach to membrane fabrication that emphasizes sustainability and efficiency. The study investigated the effects of various additives and quenching bath temperatures on the membrane's properties, such as morphology, mechanical strength, and water permeability. The research suggests that this compound derivatives could significantly contribute to developing advanced filtration and separation technologies (Hassankiadeh et al., 2015).

Chemical Synthesis Applications

This compound has also been highlighted in studies focusing on chemical synthesis, particularly in the context of hydroesterification reactions. For instance, research on the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene to produce methyl 3-pentenoate points towards innovative pathways in ester synthesis. Such reactions not only expand the toolbox of organic synthesis but also pave the way for synthesizing complex molecules that could have applications in pharmaceuticals, agrochemicals, and materials science (Matsuda, 1973).

Biofuel Production Applications

Moreover, this compound and its derivatives have found applications in biofuel research. A study on the autoignition of methyl valerate, a related ester, in a rapid compression machine highlights the potential of such compounds as surrogate components for biodiesel. The research provides valuable insights into the ignition behavior of methyl valerate under various conditions, which is crucial for designing more efficient and cleaner-burning biofuels (Weber et al., 2018).

Future Directions

“Methyl 5-cyanopentanoate” shows potential for industrial production of polyamides represented by nylon 66 . The chemoselective nitrilation of dimethyl adipate (DMA) with ammonia (NH3) under continuous flow conditions was studied on carbon encapsulated oxygen-deficient WOx<3 catalysts (WOx@C/C) . This process delivers adiponitrile (ADN) and this compound (MCP) with an excellent selectivity .

Mechanism of Action

properties

IUPAC Name

methyl 5-cyanopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUGZEGZYQCCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339158
Record name Methyl 5-cyanovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3009-88-9
Record name Methyl 5-cyanovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium Cyanide (4 g, 61.44 mmol) is dissolved in 70 mL water and 200 mL methanol. To the solution 10 g (51.2 mmol) of methyl 5-bromopentanoate is added and the mixture is refluxed overnight. The reaction mixture is concentrated to dryness. To the residue, 100 mL of EtOAc is added to extract the product. The organic is washed with water three times, dried and concentrated to yield 5.37 g (74%) of methyl 5-cyanopentanoate as an oil.
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Synthesis routes and methods II

Procedure details

An argon-filled shaking autoclave is charged with a mixture of 8.1 parts of 3-pentenonitrile, 1.4 parts of dicobalt octacarbonyl, 2.6 parts of pyridine, 8 parts of methanol and 30 parts of tetrahydrofuran. The pressure is brought to 140 bars by forcing in carbon monoxide at room temperature. The autoclave is next heated to 160° C; the pressure is then brought to 200 bars by forcing in carbon monoxide, and the reaction mixture is shaken for 4 hours under these conditions. After cooling, and letting down the pressure, the mixture is filtered. Fractional distillation of the reaction mixture gives 9.9 parts of 5-cyanovaleric acid methyl ester (70.1% of theory). Boiling point 118°-120° C/10 mm Hg, nD20 = 1.4322.
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Synthesis routes and methods III

Procedure details

A mixture of 8.1 parts of 4-pentenonitrile, 1.4 parts of dicobalt octacarbonyl, 2.6 parts of pyridine, 8 parts of methanol and 30 parts of acetone is reacted in the same way as in Example 1. The pressure is brought to 200 bars by forcing in carbon monoxide at room temperature. The autoclave is heated to 160° C, the pressure is raised to 300 bars by forcing in further carbon monoxide, and the autoclave is shaken for two hours under these conditions. Fractional distillation of the material discharged from the autoclave gives 10.6 parts of 5-cyanovaleric acid methyl ester (75.1% of theory); boiling point 122°-124° C/11 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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